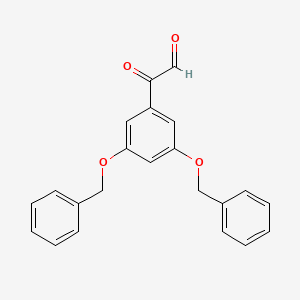

3,5-Dibenzyloxyphenyl glyoxal

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

50841-49-1 |

|---|---|

Molecular Formula |

C22H18O4 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

2-[3,5-bis(phenylmethoxy)phenyl]-2-oxoacetaldehyde |

InChI |

InChI=1S/C22H18O4/c23-14-22(24)19-11-20(25-15-17-7-3-1-4-8-17)13-21(12-19)26-16-18-9-5-2-6-10-18/h1-14H,15-16H2 |

InChI Key |

ZIJJNHMJIHJFSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)C=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 3,5 Dibenzyloxyphenyl Glyoxal

Synthetic Routes to the 3,5-Dibenzyloxyphenyl Core

The 3,5-dibenzyloxyphenyl scaffold is a key intermediate in the synthesis of 3,5-dibenzyloxyphenyl glyoxal (B1671930). Its preparation typically begins with commercially available and relatively inexpensive starting materials, such as 3,5-dihydroxybenzoic acid or 3,5-dibenzyloxyacetophenone.

One common approach involves the benzylation of the hydroxyl groups of a 3,5-dihydroxyphenyl derivative. For instance, 2-(3,5-dihydroxyphenyl)-ethylamine can be prepared and subsequently benzylated to form the desired 2-(3,5-dibenzyloxyphenyl)ethylamine, which can then be further functionalized. su.ac.th This benzylation is often achieved using benzyl (B1604629) bromide in the presence of a base, such as sodium hydroxide (B78521) in a solvent like dimethylformamide (DMF). researchgate.net

Another route starts from 3,5-dibenzyloxyacetophenone. This intermediate can be utilized in various carbon-carbon bond-forming reactions to build the desired molecular framework. For example, a Wittig reaction between 3,5-dibenzyloxyacetophenone and a suitable phosphonium (B103445) ylide can be employed to introduce a new side chain. prepchem.com

Strategies for Introduction of the Glyoxal Moiety onto Aromatic Substrates

The introduction of the glyoxal moiety (–COCHO) onto an aromatic ring is a pivotal step in the synthesis of aryl glyoxals. Aryl glyoxals are valuable bifunctional building blocks in organic synthesis due to the presence of two adjacent carbonyl groups. nih.govrsc.org

A prevalent method for preparing aryl glyoxals involves the oxidation of the corresponding acetophenone. In the case of 3,5-dibenzyloxyphenyl glyoxal, the precursor would be 1-(3,5-dibenzyloxyphenyl)ethanone. google.com The oxidation can be carried out using various oxidizing agents. A patent describes the preparation of this compound hydrate (B1144303) from 1-(3,5-dibenzyloxyphenyl)ethanone, although the specific oxidizing agent is not detailed in the provided abstract. google.com

Another general strategy for synthesizing aryl glyoxals is through the reaction of an aromatic compound with glyoxal itself or a glyoxal equivalent. For instance, aromatic diamines can be coupled with glyoxal to form quinoxaline (B1680401) intermediates, a common strategy in the synthesis of certain heterocyclic compounds. beilstein-journals.org While not directly applied to this compound in the provided sources, this highlights the versatility of glyoxal in synthetic chemistry.

Aryl glyoxals are known to exist predominantly in their hydrated form. nih.govrsc.org This is an important consideration during their synthesis and purification.

Protecting Group Chemistry and De-protection Sequences in this compound Synthesis

Protecting groups are essential tools in organic synthesis to temporarily mask reactive functional groups, allowing for selective reactions at other sites of a molecule. pressbooks.pub In the synthesis of this compound, the benzyl ethers serve as protecting groups for the hydroxyl functions of the resorcinol (B1680541) core.

Protection: The benzyl ether protecting groups are typically installed via a Williamson ether synthesis, where an alkoxide, formed by deprotonating the hydroxyl group with a base like sodium hydride (NaH), reacts with benzyl bromide. organic-chemistry.org The choice of base and reaction conditions can be tailored to achieve selective protection if other sensitive functional groups are present. organic-chemistry.org

Deprotection: The removal of benzyl ethers, or debenzylation, is a crucial final step if the free dihydroxy compound is the ultimate target. Several methods are available for this transformation. A common and efficient method is catalytic transfer hydrogenation, using a palladium on carbon (Pd/C) catalyst with a hydrogen donor like triethylsilane. beilstein-journals.org This method is often preferred as it avoids the use of flammable hydrogen gas. beilstein-journals.org

Other deprotection strategies include:

Hydrogenolysis: Using hydrogen gas in the presence of a palladium catalyst. organic-chemistry.org

Acid-catalyzed cleavage: Strong acids can cleave benzyl ethers, but this method is limited to substrates that can tolerate acidic conditions. organic-chemistry.org

Oxidative debenzylation: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly for p-methoxybenzyl ethers. organic-chemistry.org

Lewis acid-mediated cleavage: Boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) offers a mild and selective method for cleaving benzyl ethers in the presence of other protecting groups. organic-chemistry.org

Novel Synthetic Approaches to this compound and its Precursors

Research into novel synthetic methods continually provides more efficient and selective ways to prepare complex molecules like this compound and its precursors.

For instance, the enantiospecific reduction of 3,5-dibenzyloxy-α-bromoacetophenone using a boron-methyl sulfide complex and a chiral auxiliary like (1R,2S)- or (1S,2R)-cis-1-amino-2-indanol can produce chiral bromohydrins. google.comgoogle.com These chiral building blocks are valuable for the synthesis of enantiomerically pure target molecules.

The development of new cross-linking agents for studying protein structures has also led to the synthesis of novel aromatic glyoxals. nih.gov While not directly focused on this compound, the methodologies developed for creating bifunctional aromatic glyoxals with varying spacer arms could potentially be adapted for its synthesis. nih.gov

Furthermore, advancements in catalytic systems, such as the use of iron(II) sulfate (B86663) for the four-component reaction of carbonyl compounds, benzyl chloroformate, hexamethyldisilazane, and allyltrimethylsilane (B147118) to produce Cbz-protected homoallylic amines, demonstrate the ongoing efforts to develop environmentally friendly and efficient synthetic protocols. organic-chemistry.org These types of catalytic systems could potentially be applied to streamline the synthesis of precursors to this compound.

Reactivity and Reaction Mechanisms of 3,5 Dibenzyloxyphenyl Glyoxal

Carbonyl Reactivity of the Glyoxal (B1671930) Moiety

The glyoxal group, an α-dicarbonyl, possesses two electrophilic carbon centers, making it susceptible to attack by a wide range of nucleophiles. The adjacent phenyl ring, substituted with two electron-donating benzyloxy groups, can modulate the reactivity of these carbonyl carbons.

Nucleophilic Addition Reactions

Detailed experimental studies on the nucleophilic addition reactions specifically with 3,5-dibenzyloxyphenyl glyoxal are not extensively documented. However, based on the general reactivity of glyoxals, it is anticipated to readily undergo addition reactions with various nucleophiles such as organometallic reagents, enolates, and heteroatomic nucleophiles. The presence of two carbonyl groups allows for the possibility of mono- or di-addition products, with the selectivity potentially influenced by reaction conditions.

Condensation Reactions and Heterocycle Formation

Aryl glyoxals are versatile building blocks in the synthesis of a variety of heterocyclic compounds. While specific examples utilizing this compound are not prominently reported, it is a suitable substrate for condensation reactions with binucleophiles to form heterocycles. For instance, reaction with 1,2-diamines would be expected to yield quinoxaline (B1680401) derivatives. The general mechanism for quinoxaline formation involves the initial nucleophilic attack of one amino group on a carbonyl carbon, followed by cyclization and dehydration.

Redox Transformations Involving this compound

The redox chemistry of this compound involves both the glyoxal functionality and the benzyloxy groups.

Selective Reduction Pathways

The reduction of this compound can be directed towards either the carbonyl groups or the benzyl (B1604629) ether linkages. The benzyloxy groups can be converted to hydroxy groups through catalytic hydrogenation. google.com This debenzylation is a common strategy in organic synthesis to unmask phenol (B47542) functionalities. The reduction of the glyoxal moiety can potentially lead to a diol or a hydroxy ketone, depending on the reducing agent and reaction conditions. For example, complex metal hydrides like sodium borohydride (B1222165) could be employed for the reduction of the carbonyls. google.com

| Transformation | Reagents and Conditions | Expected Product |

| Debenzylation | H₂, Noble Metal Catalyst (e.g., Pd/C) | 3,5-Dihydroxyphenyl glyoxal |

| Carbonyl Reduction | Complex Metal Hydride (e.g., NaBH₄) | 1-(3,5-Dibenzyloxyphenyl)ethane-1,2-diol |

Oxidative Processes and Reactivity

Rearrangement Reactions of this compound Derivatives

There is a lack of specific information in the scientific literature regarding rearrangement reactions of this compound or its derivatives. Aryl glyoxals can undergo certain rearrangements, such as the benzilic acid rearrangement upon treatment with a strong base, to form α-hydroxy carboxylic acids. However, the applicability of such reactions to this compound has not been reported.

Role of the 3,5-Dibenzyloxy Substituents in Modulating Glyoxal Reactivity

The two benzyloxy groups at the meta positions of the phenyl ring play a crucial role in controlling the reactivity of the glyoxal moiety through a combination of electronic and steric effects. These effects can alter the kinetic and thermodynamic parameters of reactions involving the glyoxal group and can also dictate the stereochemical outcome of such transformations.

The benzyloxy group (-OCH₂C₆H₅) is generally considered to be an electron-donating group. This is primarily due to the resonance effect (or mesomeric effect) of the oxygen atom, which can donate a lone pair of electrons to the aromatic ring. This electron donation increases the electron density of the phenyl ring, which in turn influences the electrophilicity of the adjacent glyoxal carbons.

The increased electron density on the phenyl ring is partially relayed to the glyoxal moiety, which can have several consequences for reaction kinetics and thermodynamics. For instance, in nucleophilic addition reactions to one of the carbonyl groups, the increased electron density can slightly decrease the electrophilicity of the carbonyl carbons, potentially leading to a slower reaction rate compared to an unsubstituted phenyl glyoxal.

Table 1: Hypothetical Kinetic Data for the Reaction of Various Phenyl Glyoxals with a Nucleophile

| Phenyl Glyoxal Derivative | Substituent | Relative Rate Constant (k_rel) |

| Phenyl glyoxal | -H | 1.00 |

| 4-Nitrophenyl glyoxal | 4-NO₂ | 5.20 |

| 4-Methoxyphenyl glyoxal | 4-OCH₃ | 0.75 |

| This compound | 3,5-(OCH₂C₆H₅)₂ | 0.85 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected electronic effects.

The two benzyloxy groups in the 3 and 5 positions of the phenyl ring are sterically demanding. Each benzyloxy group consists of a flexible benzyl moiety, which can adopt various conformations, creating a significant steric shield around the glyoxal functional group. This steric hindrance can play a critical role in controlling the stereoselectivity of reactions.

In reactions where a chiral center is formed, the bulky dibenzyloxy substituents can favor the approach of a reagent from the less hindered face of the glyoxal moiety. This can lead to the preferential formation of one stereoisomer over another. For instance, in a nucleophilic addition to one of the carbonyls, the trajectory of the incoming nucleophile will be influenced by the spatial arrangement of the benzyloxy groups.

The degree of stereoselectivity will depend on the size of the incoming nucleophile and the reaction conditions. A bulkier nucleophile will experience greater steric repulsion from the dibenzyloxy groups, leading to higher stereoselectivity.

Table 2: Hypothetical Diastereomeric Excess for the Addition of Different Nucleophiles to this compound

| Nucleophile | Size of Nucleophile | Diastereomeric Excess (d.e.) |

| Methylmagnesium bromide | Small | 30% |

| Isopropylmagnesium bromide | Medium | 65% |

| tert-Butylmagnesium bromide | Large | 85% |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected steric effects.

The steric hindrance can also influence the conformational preferences of the molecule, which in turn can affect the accessibility of the reactive sites. The molecule may adopt a conformation that minimizes the steric interactions between the benzyloxy groups and the glyoxal moiety, and this preferred conformation will dictate the stereochemical outcome of its reactions.

Derivatization and Functionalization Strategies Utilizing 3,5 Dibenzyloxyphenyl Glyoxal

Synthesis of Glycosylated Derivatives and Conjugates

The glyoxal (B1671930) functionality is a key reactive handle for the synthesis of glycosylated derivatives. One of the aldehyde groups can be selectively reacted with a suitable nucleophile, such as a glycosyl amine or a thiol-containing carbohydrate, to form glycosyl-imine or thioacetal conjugates.

Potential Glycosylation Strategies:

Reductive Amination: Reaction with a glycosyl amine in the presence of a reducing agent like sodium cyanoborohydride could yield a stable glycosyl-amino conjugate.

Thioacetal Formation: A thiol-modified sugar could react with one of the carbonyls under acidic conditions to form a dithioacetal linkage, a common strategy in bioconjugation.

Table 1: Potential Glycosylation Reactions with 3,5-Dibenzyloxyphenyl Glyoxal

| Reaction Type | Glycosyl Reagent | Potential Linkage |

|---|---|---|

| Reductive Amination | Glycosyl-NH₂ | Amino |

| Thioacetal Formation | Glycosyl-SH | Thioacetal |

Transformation of the Benzyloxy Protecting Groups for Advanced Functionalization

The two benzyloxy groups serve as protecting groups for the phenol (B47542) functionalities. Their removal unmasks reactive hydroxyl groups, opening pathways for further functionalization. The choice of deprotection method is crucial to avoid unwanted reactions with the sensitive glyoxal moiety.

Common Debenzylation Methods:

Catalytic Hydrogenolysis: This is a standard method for benzyl (B1604629) ether cleavage, typically using a palladium catalyst (e.g., Pd/C) and a hydrogen source. Catalytic transfer hydrogenolysis, using reagents like ammonium (B1175870) formate, can offer milder conditions.

Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative removal of benzyl ethers, particularly p-methoxybenzyl ethers, but can also be applied to simple benzyl ethers, sometimes under photoirradiation.

Acidic Cleavage: Strong acids can cleave benzyl ethers, but this method is often harsh and may not be compatible with the glyoxal group.

Upon deprotection to form 3,5-dihydroxyphenyl glyoxal, the resulting phenolic hydroxyl groups can be further derivatized through etherification, esterification, or used to attach other molecular entities.

Table 2: Potential Functionalization of the Deprotected Phenols

| Reagent | Reaction Type | Resulting Functional Group |

|---|---|---|

| Alkyl Halide / Base | Williamson Ether Synthesis | Ether |

| Acyl Chloride / Base | Esterification | Ester |

Elaboration of the Aromatic Core through Directed Reactions

The two benzyloxy groups are ortho-, para-directing and activating for electrophilic aromatic substitution. This electronic property can be harnessed to introduce new substituents onto the central phenyl ring.

Electrophilic Aromatic Substitution: Reactions such as halogenation, nitration, or Friedel-Crafts acylation would be directed to the positions ortho to both benzyloxy groups (the C2 position) or para to one and ortho to the other (the C4 and C6 positions). The C2 position, being sterically unhindered and electronically activated by both ether linkages, is a likely site for substitution.

Directed Ortho-Metalation (DoM): The oxygen atoms of the benzyloxy groups can act as directing metalation groups (DMGs). Treatment with a strong organolithium base (e.g., n-butyllithium or sec-butyllithium) could lead to regioselective deprotonation at the C2 position. The resulting aryllithium species can then be quenched with a variety of electrophiles (e.g., alkyl halides, aldehydes, CO₂, silyl (B83357) chlorides) to install a functional group specifically at this position. The presence of the glyoxal group would necessitate low-temperature conditions and careful choice of reagents to avoid nucleophilic attack on the carbonyls.

Table 3: Potential Directed Reactions on the Aromatic Core

| Reaction Type | Reagents | Position of Functionalization |

|---|---|---|

| Bromination | Br₂, Lewis Acid | C2, C4, C6 |

| Nitration | HNO₃, H₂SO₄ | C2, C4, C6 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C2, C4, C6 |

Formation of Polyfunctionalized Organic Molecules from this compound

Aryl glyoxals are valuable precursors in multicomponent reactions (MCRs) for the synthesis of complex heterocyclic structures. The dual carbonyl nature of the glyoxal moiety allows it to react with multiple nucleophiles in a single pot, rapidly building molecular complexity.

Potential Multicomponent Reactions:

Synthesis of Substituted Furans: this compound could potentially react with an amine and a terminal alkyne in a gold-catalyzed three-component reaction to yield highly substituted furan (B31954) derivatives.

Synthesis of Imidazoles: Reaction with an aldehyde and ammonia (B1221849) (or an ammonium salt) could lead to the formation of a tri-substituted imidazole (B134444) ring, a common scaffold in medicinal chemistry.

Passerini and Ugi Reactions: While typically involving isocyanides with carboxylic acids and aldehydes/ketones, variations of these MCRs could potentially utilize the glyoxal moiety to generate complex α-acyloxy carboxamides or peptide-like structures.

These strategies highlight the untapped potential of this compound as a starting material for generating diverse libraries of polyfunctionalized molecules and complex heterocyclic systems.

Strategic Applications of 3,5 Dibenzyloxyphenyl Glyoxal As a Versatile Building Block

Construction of Complex Phenylpropanoid-like Structures

Phenylpropanoids are a large and diverse class of natural products characterized by a C6-C3 skeleton. They exhibit a wide range of biological activities and serve as important precursors to other natural products, including flavonoids, lignans, and stilbenoids. The 3,5-dihydroxyphenyl substitution pattern is a common feature in many phenylpropanoid derivatives. 3,5-Dibenzyloxyphenyl glyoxal (B1671930) serves as an excellent precursor to such structures, with the benzyl (B1604629) groups acting as robust protecting groups for the hydroxyl functionalities.

The glyoxal moiety of 3,5-dibenzyloxyphenyl glyoxal can be readily transformed into the three-carbon side chain characteristic of phenylpropanoids through various synthetic manipulations. For instance, a Wittig-type reaction with a suitable phosphorane can be employed to introduce a double bond, which can then be further functionalized. Alternatively, aldol-type condensations can be utilized to extend the carbon chain. The resulting intermediates can then be subjected to reduction, oxidation, or other transformations to generate the desired phenylpropanoid-like structure. The final deprotection of the benzyl ethers, typically via catalytic hydrogenation, unmasks the free hydroxyl groups.

| Reaction Type | Reagent | Intermediate Structure | Final Product (after deprotection) |

|---|---|---|---|

| Wittig Reaction | (Carbethoxymethylene)triphenylphosphorane | 3-(3,5-dibenzyloxyphenyl)-2-oxopropenoate | 3-(3,5-dihydroxyphenyl)pyruvic acid |

| Aldol Condensation | Acetone | 4-(3,5-dibenzyloxyphenyl)-4-hydroxy-2-butanone | 4-(3,5-dihydroxyphenyl)-4-hydroxy-2-butanone |

| Grignard Reaction | Vinylmagnesium bromide | 1-(3,5-dibenzyloxyphenyl)-1-hydroxy-2-propen-1-one | 1-(3,5-dihydroxyphenyl)-1-hydroxy-2-propen-1-one |

Integration into Natural Product Total Synthesis Efforts

The structural motif of a 3,5-disubstituted phenyl ring is present in a variety of natural products, including certain flavonoids, stilbenoids, and polyketides. The total synthesis of these complex molecules often requires the use of pre-functionalized aromatic building blocks. This compound is an attractive candidate for such syntheses due to its versatile reactivity and the presence of the protected hydroxyl groups.

In a retrosynthetic sense, the glyoxal functionality can be envisioned as a precursor to a variety of functional groups that can be used to connect the aromatic ring to other parts of the target molecule. For example, the synthesis of a stilbenoid natural product containing a 3,5-dihydroxyphenyl moiety could involve a Wittig or Horner-Wadsworth-Emmons reaction with this compound to form the characteristic stilbene (B7821643) double bond. Similarly, in the synthesis of certain flavonoids, the glyoxal could be used to construct the C-ring of the flavonoid skeleton through condensation reactions. The benzyloxy groups provide stable protection throughout the synthetic sequence and can be removed in the final stages to reveal the natural product.

Development of Novel Organic Scaffolds and Frameworks

The development of novel organic scaffolds is of significant interest in medicinal chemistry and materials science. The unique reactivity of the 1,2-dicarbonyl unit in aryl glyoxals makes them valuable starting materials for the synthesis of a wide range of heterocyclic systems. This compound can be employed in various condensation reactions with dinucleophiles to construct novel and complex molecular frameworks.

For instance, reaction with ortho-phenylenediamines leads to the formation of quinoxalines, which are important scaffolds in many biologically active compounds. Similarly, condensation with amidines or guanidines can yield substituted imidazoles or pyrimidines, respectively. The presence of the bulky benzyloxy groups can influence the regioselectivity of these reactions and the conformational properties of the resulting products. These heterocyclic scaffolds, bearing the latent 3,5-dihydroxyphenyl moiety, can be further elaborated to create libraries of compounds for biological screening or for the development of new functional materials.

| Dinucleophile | Resulting Heterocycle | Potential Applications |

|---|---|---|

| o-Phenylenediamine | 2-(3,5-Dibenzyloxyphenyl)quinoxaline | Pharmaceuticals, organic electronics |

| Benzamidine | 2-(3,5-Dibenzyloxyphenyl)-4-phenylimidazole | Medicinal chemistry, catalysis |

| Hydrazine | 3-(3,5-Dibenzyloxyphenyl)-1,2,4-triazine | Agrochemicals, pharmaceuticals |

Chemoselective Transformations within Multi-Step Synthetic Sequences

A key challenge in multi-step organic synthesis is the ability to perform reactions chemoselectively at one functional group in the presence of others. The distinct reactivity of the two carbonyl groups in this compound, along with the presence of the benzyl ether protecting groups, allows for a range of chemoselective transformations.

The aldehyde carbonyl is generally more electrophilic and sterically accessible than the ketone carbonyl, allowing for selective reactions with certain nucleophiles under carefully controlled conditions. For example, a selective Wittig reaction at the aldehyde position can be achieved. Furthermore, the glyoxal moiety can undergo transformations that are orthogonal to the deprotection of the benzyl ethers. For instance, the dicarbonyl unit can be converted into a heterocyclic ring while the benzyl ethers remain intact. Conversely, the benzyl ethers can be selectively cleaved by catalytic hydrogenation without affecting a pre-existing heterocyclic scaffold that is not susceptible to reduction. This orthogonality in reactivity makes this compound a highly valuable building block for the design of complex and efficient synthetic routes.

Advanced Characterization and Mechanistic Elucidation of 3,5 Dibenzyloxyphenyl Glyoxal Transformations

Spectroscopic Methodologies for Reaction Monitoring and Product Confirmation

Spectroscopic methods are indispensable for elucidating the structural features of molecules and monitoring the progress of chemical reactions. For a molecule with the complexity of 3,5-Dibenzyloxyphenyl glyoxal (B1671930), a multi-technique approach is essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the 3,5-Dibenzyloxyphenyl glyoxal molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons of the central phenyl ring and the two benzyloxy groups will appear in the downfield region, typically between 6.5 and 7.5 ppm. The methylene (B1212753) protons of the benzyloxy groups (-O-CH₂-Ph) would likely produce a characteristic singlet around 5.1 ppm. The aldehydic proton of the glyoxal moiety is expected to be the most downfield signal, appearing above 9.5 ppm, while the ketonic proton is anticipated to be a singlet in the region of the aromatic protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbons of the glyoxal group are expected to have chemical shifts in the range of 180-200 ppm. The aromatic carbons will resonate between 110 and 160 ppm, with the carbons attached to the oxygen atoms of the benzyloxy groups appearing at the lower end of this range. The methylene carbons of the benzyloxy groups are predicted to have a signal around 70 ppm.

By monitoring changes in these characteristic NMR signals during a reaction, one can track the consumption of the starting material and the formation of products. The appearance of new signals and the disappearance of others provide crucial insights into the reaction mechanism. For instance, the reduction of the glyoxal moiety would lead to the disappearance of the aldehydic proton signal and the appearance of new signals corresponding to alcohol or alkane protons in the upfield region of the ¹H NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehydic CH | > 9.5 (singlet) | ~190 |

| Ketonic C=O | - | ~195 |

| Aromatic CH (central ring) | 6.7 - 6.9 | 108 - 110 |

| Aromatic C-O | - | ~160 |

| Benzyloxy CH₂ | ~5.1 (singlet) | ~70 |

| Benzyloxy Aromatic CH | 7.2 - 7.5 | 127 - 129 |

| Benzyloxy Aromatic C | - | ~136 |

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of this compound under electron ionization is expected to proceed through several characteristic pathways. A common fragmentation for aromatic ketones is the cleavage of the bond adjacent to the carbonyl group, which would lead to the formation of a stable benzoyl cation or related fragments. The benzyloxy groups are also susceptible to fragmentation, with the loss of a benzyl (B1604629) radical (C₇H₇•) being a likely pathway, resulting in a prominent peak at m/z 91. Another potential fragmentation route involves the cleavage of the C-O bond of the ether linkage.

During reaction monitoring, mass spectrometry can be used to identify transient intermediates. By coupling a reaction vessel to a mass spectrometer, it is possible to detect short-lived species that are crucial for understanding the reaction mechanism.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 346.12 | Molecular Ion |

| [M - CHO]⁺ | 317.11 | Loss of the formyl group |

| [M - COCHO]⁺ | 289.12 | Loss of the glyoxal moiety |

| [C₇H₇]⁺ | 91.05 | Benzyl cation |

| [C₁₄H₁₃O₂]⁺ | 213.09 | Dibenzyloxy fragment |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong absorption bands characteristic of its structure. A strong, sharp peak around 1720-1740 cm⁻¹ would correspond to the C=O stretching vibration of the aldehydic carbonyl group, while the ketonic carbonyl stretch would appear at a slightly lower frequency, around 1680-1700 cm⁻¹. The C-O stretching of the ether linkages would be observed in the 1200-1300 cm⁻¹ region. The aromatic C=C bonds will show characteristic absorptions in the 1450-1600 cm⁻¹ range. The C-H stretching of the aromatic rings and the aldehyde group will be seen around 3000-3100 cm⁻¹ and 2700-2800 cm⁻¹, respectively nih.gov. Reaction progress can be monitored by observing the disappearance of the characteristic carbonyl peaks of the starting material and the appearance of new peaks, for example, a broad O-H stretch around 3200-3600 cm⁻¹ if the glyoxal is reduced to a diol.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to have strong UV absorptions due to π→π* transitions of the phenyl rings and the carbonyl groups. The presence of the extended conjugation involving the phenyl ring and the glyoxal moiety would likely result in absorption maxima at longer wavelengths compared to simple benzene (B151609) derivatives. Changes in the conjugation system during a reaction, such as the saturation of the carbonyl groups, would lead to a significant shift in the absorption maxima, allowing for the quantitative monitoring of the reaction kinetics. The UV-Vis profile may reveal absorption bands in the range of 200-400 nm nih.gov.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful theoretical framework to complement experimental findings. By modeling the electronic structure and energetics of molecules and reactions, it is possible to gain a deeper understanding of reaction mechanisms and predict the properties of unknown compounds.

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. For this compound, DFT calculations can provide optimized geometries, vibrational frequencies (to compare with experimental IR spectra), and NMR chemical shifts.

Molecular orbital (MO) analysis helps in understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO represents the region of the molecule most likely to donate electrons, while the LUMO is the region most likely to accept electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyloxyphenyl ring, while the LUMO is likely to be centered on the electron-deficient glyoxal moiety. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and reactivity rsc.org. A smaller gap suggests higher reactivity.

Table 3: Predicted Molecular Orbital Properties of this compound

| Molecular Orbital | Predicted Localization | Role in Reactivity |

|---|---|---|

| HOMO | Benzyloxyphenyl ring | Nucleophilic character |

| LUMO | Glyoxal moiety | Electrophilic character |

Computational chemistry can be used to map out the entire energy profile of a chemical reaction, including reactants, products, intermediates, and transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

By calculating the structures and energies of transition states, it is possible to predict the most likely reaction pathway and to understand the factors that control the reaction rate and selectivity. For example, in a nucleophilic addition to one of the carbonyl groups of this compound, computational modeling can determine which carbonyl group is more reactive and predict the stereochemical outcome of the reaction. These calculations involve sophisticated algorithms that search for saddle points on the potential energy surface fossee.injoaquinbarroso.com. The calculated activation energies can then be used to estimate reaction rate constants, providing a quantitative prediction of the reaction kinetics.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of this compound are crucial determinants of its chemical behavior and its arrangement in condensed phases. While direct crystallographic or computational studies on this compound are not extensively documented in the literature, a comprehensive understanding can be derived from the analysis of structurally analogous compounds. Detailed investigations into molecules containing the 3,5-bis(benzyloxy)phenyl moiety provide significant insights into the likely conformational preferences and intermolecular forces governing the title compound.

Conformational Preferences of the 3,5-Dibenzyloxyphenyl Group

In this analogue, the phenyl rings of the pendant benzyloxy groups are not coplanar with the central phenyl ring. They are oriented at significant dihedral angles, specifically 75.57(13)° and 75.70(10)°, with respect to their attached ring researchgate.net. This twisted conformation is a result of minimizing steric hindrance between the benzyloxy groups and adjacent atoms. A similar syn-anti conformation is observed in the crystal structure of 3,5-Bis(benzyloxy)benzoic acid, where the O-CH2 groups form dihedral angles of 4.1(2)° and 10.9(4)° with the central benzene ring researchgate.net. It is highly probable that the 3,5-Dibenzyloxyphenyl unit in the glyoxal derivative adopts a similar twisted geometry to alleviate steric strain.

The flexibility of the ether linkages (C-O-CH2-Ph) allows for multiple rotational conformers. However, the observed solid-state structures suggest that conformations minimizing steric clash are strongly preferred. Computational modeling would be beneficial to further explore the potential energy surface and identify the lowest energy conformers in the gas phase and in solution.

| Structural Feature | Parameter | Observed Value in Analogue researchgate.net | Comment |

| Dihedral Angle | Phenyl (benzyloxy) to Central Phenyl | 75.57 (13)° | Indicates significant twisting to avoid steric hindrance. |

| Dihedral Angle | Phenyl (benzyloxy) to Central Phenyl | 75.70 (10)° | Consistent orientation for both benzyloxy substituents. |

Intermolecular Interactions

The potential for non-covalent interactions in this compound is determined by its functional groups: the aromatic rings, the ether oxygen atoms, and the glyoxal moiety. Analysis of the crystal packing of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one provides a valuable model for the types of interactions that may govern the supramolecular assembly of the title compound researchgate.net.

The primary intermolecular forces identified in the crystal structure of this analogue are weak C-H···O and C-H···π interactions researchgate.net. The glyoxal group in this compound, with its two carbonyl functions, would be a strong candidate for participating in hydrogen bonding, particularly C-H···O interactions with hydrogen atoms from the phenyl rings of neighboring molecules.

| Interaction Type | Contribution (%) researchgate.net | Description |

| H···H | 49.8% | Represents the most significant portion of the surface contacts, typical for organic molecules. |

| C···H / H···C | 33.8% | Indicative of C-H···π interactions, where hydrogen atoms interact with the π-systems of the aromatic rings. |

| O···H / H···O | 13.6% | Corresponds to C-H···O hydrogen bonds, likely involving the ether and carbonyl oxygen atoms. |

The presence of multiple aromatic rings facilitates C-H···π interactions, where the hydrogen atoms of one molecule interact with the electron-rich π-face of an aromatic ring on an adjacent molecule. These interactions, along with the weak C-H···O hydrogen bonds, are expected to play a crucial role in the solid-state architecture of this compound, linking molecules into a stable three-dimensional network researchgate.netnih.gov. The crystal packing of 3,5-Bis(benzyloxy)benzoic acid is similarly stabilized by a combination of O-H···O hydrogen bonds and weaker C-H···O interactions, forming chains within the crystal lattice researchgate.net. This further supports the importance of such interactions in the supramolecular chemistry of this class of compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Dibenzyloxyphenyl glyoxal, and how is its purity validated?

- Methodological Answer : Synthesis typically involves benzyl protection of phenolic hydroxyl groups in 3,5-dihydroxyacetophenone, followed by oxidation to the glyoxal derivative using reagents like pyridinium chlorochromate (PCC) or SeO₂. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation (e.g., benzyl proton signals at δ 4.9–5.1 ppm and glyoxal carbonyl peaks in ¹³C NMR). Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion verification .

Q. Which analytical techniques are optimal for detecting this compound in environmental or biological matrices?

- Methodological Answer : Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is preferred for trace detection, leveraging its ability to resolve glyoxal derivatives from matrix interferences. Fluorescent probes (e.g., mitochondria-targeting probes) enable selective detection in biological systems, utilizing specific reactions with α-dicarbonyl groups to form adducts with measurable emission spectra . Infrared spectroscopy (FTIR) is used for surface reactivity studies, particularly in aerosol-phase reactions .

Advanced Research Questions

Q. How do benzyloxy substituents modulate the aqueous-phase reactivity of this compound compared to unsubstituted glyoxal?

- Methodological Answer : The electron-donating benzyloxy groups reduce electrophilicity at the carbonyl centers, slowing hydration and oligomerization kinetics. Experimental validation involves comparative kinetic studies in buffered solutions (pH 4–9) with ammonium sulfate seeds, monitoring reaction rates via UV-Vis spectroscopy (e.g., absorbance at 280 nm for imidazole products) and aerosol mass spectrometry (AMS) for oligomer detection. Computational modeling (DFT) further elucidates electronic effects on transition states .

Q. How can discrepancies between modeled and observed atmospheric concentrations of glyoxal derivatives be resolved?

- Methodological Answer : Overprediction in models (e.g., GEOS-Chem) often arises from inaccurate OH radical concentrations or missing sink pathways. Field campaigns combining in situ measurements (e.g., proton-transfer-reaction mass spectrometry, PTR-MS) with box modeling (MCM v3.1) can constrain OH-driven oxidation rates. Sensitivity analysis identifies critical parameters, such as aerosol liquid water content and pH, which regulate irreversible uptake .

Q. What competing reaction pathways dominate the environmental fate of this compound in aqueous aerosols?

- Methodological Answer : Competing pathways include (a) oligomerization via aldol condensation (favored in acidic, high-salinity aerosols) and (b) nitrogen-containing product formation (e.g., imidazoles with amino acids). Experimental design involves chamber studies with controlled RH (30–80%) and seed composition (ammonium sulfate vs. organic aerosols). Product distributions are quantified via HRMS and tandem MS/MS, while kinetic modeling (e.g., Keq = 1000 for oligomer equilibrium) predicts dominant pathways under varying conditions .

Critical Research Considerations

- Contradiction Analysis : Model overprediction of glyoxal levels (e.g., BEARPEX 2007) highlights the need for localized OH radical measurements and inclusion of unaccounted sinks like heterogeneous hydrolysis on mineral dust .

- Methodological Gaps : Fluorescent probes (e.g., ) require validation in multicomponent aerosols, where competing reactions may quench signals.

- Emerging Techniques : Satellite remote sensing (e.g., TROPOMI) can map glyoxal derivative hotspots but requires ground-truthing via FTIR and LC-HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.